N-(2-chloropyridin-3-yl)-3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide
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Overview
Description
“N~1~-(2-CHLORO-3-PYRIDYL)-3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE” is a synthetic organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its complex structure, which includes a pyridine ring, a pyrazole ring, and various functional groups such as chloro, difluoromethyl, and isopropyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~-(2-CHLORO-3-PYRIDYL)-3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyridine core, followed by the introduction of the chloro, difluoromethyl, and isopropyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and isopropylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography, and quality control measures to verify the chemical structure and properties of the final product.
Chemical Reactions Analysis
Types of Reactions
“N~1~-(2-CHLORO-3-PYRIDYL)-3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro, difluoromethyl, and isopropyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, “N~1~-(2-CHLORO-3-PYRIDYL)-3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE” may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound may be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets could make it a promising lead compound for the development of new pharmaceuticals.
Industry
In industrial applications, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique chemical properties can be leveraged to create products with specific functionalities.
Mechanism of Action
The mechanism of action of “N~1~-(2-CHLORO-3-PYRIDYL)-3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N~1~-(2-CHLORO-3-PYRIDYL)-3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE” include other pyrazolopyridine derivatives with different substituents. Examples include:
- Compounds with different halogen substituents (e.g., fluoro, bromo)
- Compounds with different alkyl groups (e.g., methyl, ethyl)
- Compounds with different functional groups (e.g., nitro, amino)
Uniqueness
The uniqueness of “N~1~-(2-CHLORO-3-PYRIDYL)-3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE” lies in its specific combination of functional groups and its potential biological activities. The presence of the chloro, difluoromethyl, and isopropyl groups can impart unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H18ClF2N5O2 |
---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)-3-[4-(difluoromethyl)-6-oxo-2-propan-2-ylpyrazolo[3,4-b]pyridin-7-yl]propanamide |
InChI |
InChI=1S/C18H18ClF2N5O2/c1-10(2)26-9-12-11(17(20)21)8-15(28)25(18(12)24-26)7-5-14(27)23-13-4-3-6-22-16(13)19/h3-4,6,8-10,17H,5,7H2,1-2H3,(H,23,27) |
InChI Key |
OMWRMXQHXNZJME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=C(N=CC=C3)Cl)C(F)F |
Origin of Product |
United States |
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